molecular formula C8H11NO2 B15072240 (5-(Azetidin-2-yl)furan-2-yl)methanol

(5-(Azetidin-2-yl)furan-2-yl)methanol

Cat. No.: B15072240
M. Wt: 153.18 g/mol
InChI Key: WHKNKGIDZIYOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Azetidin-2-yl)furan-2-yl)methanol is an organic compound that features a furan ring substituted with an azetidine moiety and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Azetidin-2-yl)furan-2-yl)methanol typically involves the formation of the furan ring followed by the introduction of the azetidine and methanol groups. One common method involves the cyclization of a suitable precursor to form the furan ring, followed by the addition of the azetidine moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(5-(Azetidin-2-yl)furan-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted furan and azetidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

(5-(Azetidin-2-yl)furan-2-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-(Azetidin-2-yl)furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The azetidine moiety can interact with enzymes and receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-(Azetidin-2-yl)furan-2-yl)methanol include:

  • (5-(Pyrrolidin-2-yl)furan-2-yl)methanol
  • (5-(Piperidin-2-yl)furan-2-yl)methanol
  • (5-(Morpholin-2-yl)furan-2-yl)methanol

Uniqueness

What sets this compound apart from these similar compounds is the presence of the azetidine ring, which imparts unique steric and electronic properties. This can lead to different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

[5-(azetidin-2-yl)furan-2-yl]methanol

InChI

InChI=1S/C8H11NO2/c10-5-6-1-2-8(11-6)7-3-4-9-7/h1-2,7,9-10H,3-5H2

InChI Key

WHKNKGIDZIYOAL-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC=C(O2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.